Cas no 28539-12-0 (Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)-)
Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)-
- N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide
- SCHEMBL9138157
- SR-01000197709
- Oprea1_313590
- N-[(1H-1,2,3-benzotriazol-1-yl)methyl]benzenesulfonamide
- SR-01000197709-1
- Oprea1_333645
- N-(benzotriazol-1-ylmethyl)benzenesulfonamide
- 28539-12-0
- CBDivE_006414
-
- Inchi: 1S/C13H12N4O2S/c18-20(19,11-6-2-1-3-7-11)14-10-17-13-9-5-4-8-12(13)15-16-17/h1-9,14H,10H2
- InChI Key: NHRBHQGVKDGRPF-UHFFFAOYSA-N
- SMILES: C1(S(NCN2C3=CC=CC=C3N=N2)(=O)=O)=CC=CC=C1
Computed Properties
- Exact Mass: 288.06809681Da
- Monoisotopic Mass: 288.06809681Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 417
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 85.3Ų
Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1247145-250mg |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |
28539-12-0 | 95% | 250mg |
$465 | 2023-01-30 | |
| eNovation Chemicals LLC | Y1247145-250mg |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |
28539-12-0 | 95% | 250mg |
$465 | 2023-05-17 | |
| A2B Chem LLC | AX89736-100mg |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |
28539-12-0 | 95% | 100mg |
$245.00 | 2024-04-20 | |
| A2B Chem LLC | AX89736-1g |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |
28539-12-0 | 95% | 1g |
$2150.00 | 2024-04-20 | |
| 1PlusChem | 1P01F8JS-100mg |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |
28539-12-0 | 95% | 100mg |
$283.00 | 2024-05-07 | |
| 1PlusChem | 1P01F8JS-1g |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |
28539-12-0 | 95% | 1g |
$2357.00 | 2024-05-07 | |
| eNovation Chemicals LLC | Y1247145-100mg |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |
28539-12-0 | 95% | 100mg |
$500 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1247145-1g |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |
28539-12-0 | 95% | 1g |
$3740 | 2025-02-26 | |
| eNovation Chemicals LLC | Y1247145-100mg |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |
28539-12-0 | 95% | 100mg |
$500 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1247145-1g |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzenesulfonamide |
28539-12-0 | 95% | 1g |
$3740 | 2025-02-24 |
Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)- Related Literature
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)-
Research Brief on Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)- (CAS: 28539-12-0): Recent Advances and Applications
Benzenesulfonamide, N-(1H-benzotriazol-1-ylmethyl)- (CAS: 28539-12-0) is a specialized chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activities, and emerging applications in drug discovery.
Recent studies have highlighted the compound's role as a versatile building block in organic synthesis, particularly in the construction of benzotriazole-containing molecules. The presence of both benzenesulfonamide and benzotriazole moieties in its structure provides opportunities for diverse chemical modifications, making it valuable for structure-activity relationship (SAR) studies in medicinal chemistry programs.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility as a precursor in developing carbonic anhydrase inhibitors. Researchers successfully modified the benzenesulfonamide group to create derivatives with selective inhibition profiles against various carbonic anhydrase isoforms, showing promise for treating glaucoma and certain cancers.
In the field of antimicrobial research, a team at the University of Cambridge reported in Bioorganic & Medicinal Chemistry Letters (2024) that derivatives of 28539-12-0 exhibited potent activity against drug-resistant bacterial strains. The benzotriazole component was found to enhance membrane permeability, while the sulfonamide group contributed to target specificity, suggesting potential for developing novel antibiotics.
From a synthetic chemistry perspective, advancements have been made in the green synthesis of this compound. A 2024 Nature Communications paper described a catalytic method using recyclable palladium nanoparticles that improved the yield of 28539-12-0 by 35% while reducing hazardous waste generation compared to traditional routes.
Ongoing preclinical studies are investigating the compound's potential in neurological applications. Preliminary data presented at the 2024 American Chemical Society meeting indicated that certain fluorinated analogs show blood-brain barrier penetration and neuroprotective effects in animal models of Parkinson's disease, though further validation is required.
The pharmaceutical industry has shown growing interest in this scaffold, with several patent applications filed in 2023-2024 covering novel crystalline forms and pharmaceutical compositions of 28539-12-0 derivatives. These developments suggest increasing recognition of its value in drug development pipelines.
Future research directions include exploring the compound's potential in targeted protein degradation (PROTAC technology) and as a warhead in covalent inhibitor design. The unique reactivity profile of both functional groups offers interesting possibilities for innovative therapeutic approaches that are currently under investigation in academic and industrial laboratories worldwide.
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